molecular formula C22H23FN2O2S2 B2675678 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946251-26-9

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2675678
M. Wt: 430.56
InChI Key: JNSPTXZKCUIDDG-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. It also has a fluorophenyl group, which is a phenyl ring with a fluorine atom attached, and a tetrahydronaphthalene ring, which is a polycyclic aromatic hydrocarbon .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring, for example, might undergo reactions typical of other aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom might increase its electronegativity and could affect its interactions with other molecules .

Scientific Research Applications

Antithromboxane Therapies

Sulfonamide derivatives have been studied for their potent inhibitory effects on thromboxane A2 prostanoid (TP) receptors. These compounds, through modifications of the sulfonamide group, have shown potential in the development of antithromboxane therapies, which could be beneficial for treating cardiovascular diseases due to their ability to inhibit platelet aggregation and vasoconstriction (Wang et al., 2014).

Biocatalysis in Drug Metabolism

The use of biocatalytic systems for the production of mammalian metabolites of sulfonamide compounds highlights an innovative approach in drug development. This process allows for the generation of metabolites in quantities sufficient for detailed structural characterization, supporting drug metabolism studies and the development of analytical standards for clinical investigations (Zmijewski et al., 2006).

DHFR Inhibition for Anticancer Activities

Sulfonamide derivatives incorporating thiazole and thiadiazole groups have been synthesized and evaluated for their inhibition potency against dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate pathway, and its inhibition is a validated strategy for developing anticancer agents. These compounds have shown promising antimicrobial, anticancer, and DHFR inhibition activities, suggesting their potential in cancer therapy (Riyadh et al., 2018).

Carbonic Anhydrase Inhibition

Several studies have focused on the carbonic anhydrase inhibitory properties of novel sulfonamide derivatives. Carbonic anhydrases are enzymes involved in critical physiological processes, and their inhibitors have applications in treating glaucoma, epilepsy, and altitude sickness, among others. Novel sulfonamide derivatives have been synthesized and shown to inhibit human carbonic anhydrase isozymes, demonstrating their potential as therapeutic agents (Akbaba et al., 2014).

Antibacterial Agents

The development of new heterocyclic compounds containing a sulfonamido moiety has been explored for their potential as antibacterial agents. These compounds have been synthesized and tested for their antibacterial activity, showing high activities against various bacterial strains. This research area is particularly relevant in the context of increasing antibiotic resistance, highlighting the need for new antibacterial agents (Azab et al., 2013).

Safety And Hazards

Without specific studies or data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2S2/c1-15-21(28-22(25-15)18-7-4-8-19(23)13-18)11-12-24-29(26,27)20-10-9-16-5-2-3-6-17(16)14-20/h4,7-10,13-14,24H,2-3,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSPTXZKCUIDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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